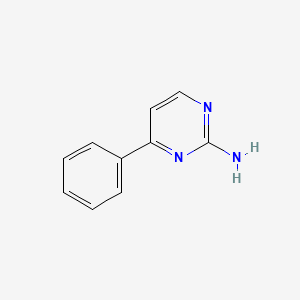

4-Phenylpyrimidin-2-amine

Descripción

4-Phenylpyrimidin-2-amine (CAS 2305-87-5, C₁₀H₉N₃, molecular weight 171.20 g/mol) is a pyrimidine derivative featuring a phenyl substituent at the 4-position and an amine group at the 2-position. It is synthesized via a one-pot reaction involving enaminone derivatives and guanidine hydrochloride in n-butanol, yielding an 87% product as a white solid with a melting point of 160–161°C . Key spectroscopic characteristics include IR absorption bands at 3302 cm⁻¹ (N–H stretch) and 1551 cm⁻¹ (C=N/C=C stretch), confirming its structural identity .

Propiedades

IUPAC Name |

4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEGQEWPMXDRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344678 | |

| Record name | 4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-87-5 | |

| Record name | 4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Condensation Method Using Guanidine Hydrochloride and α,β-Unsaturated Ketones

One of the most established methods for synthesizing 4-Phenylpyrimidin-2-amine involves the condensation of guanidine hydrochloride with α,β-unsaturated ketones such as 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one. This reaction typically proceeds in methanol with sodium methoxide as a base at moderate temperatures (~70 °C) for about 12 hours.

-

- React 1 equivalent of 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one with 4 equivalents of guanidine hydrochloride and 2 equivalents of sodium methoxide in methanol.

- Stir the mixture at 70 °C for 12 hours.

- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

- Filter and purify the white solid product by recrystallization or chromatography.

-

- Mild reaction conditions.

- High yield and purity.

- Environmentally safer compared to harsher reagents.

- Cost-effective and scalable for industrial applications.

Characterization : The product is typically confirmed by melting point determination, IR spectroscopy, 1H and 13C NMR, and mass spectrometry.

| Parameter | Details |

|---|---|

| Starting materials | 1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, guanidine hydrochloride, sodium methoxide |

| Solvent | Methanol |

| Temperature | 70 °C |

| Reaction time | 12 hours |

| Product appearance | White solid |

| Yield | High (exact yield varies by study) |

| Purification | Filtration, recrystallization, chromatography |

This method was reported with detailed experimental conditions and analytical data in a 2021 study emphasizing its efficiency and environmental benefits.

Multicomponent Reactions Catalyzed by Lewis Acids or Metal Nanoparticles

Recent advances have introduced multicomponent synthetic routes for pyrimidine derivatives, including 4-Phenylpyrimidin-2-amine, using catalysts such as zinc chloride or magnetic nanoparticles (e.g., MgFe2O4).

-

- A three-component coupling involving amidines, ketones, and aldehydes under Lewis acid catalysis (e.g., ZnCl2) or nanoparticle catalysis.

- The reaction proceeds under mild heating or room temperature conditions, often in ethanol or other green solvents.

-

- For example, MgFe2O4 nanoparticles are synthesized via a combustion technique involving metal nitrates, sucrose, and nitric acid, followed by calcination at 600 °C.

-

- High catalytic efficiency and recyclability (magnetic separation).

- Reduced reaction times (e.g., 200 minutes).

- High yields (up to 86% for related bis-pyrimidine compounds).

- Environmentally friendly and sustainable.

| Catalyst | Reaction Time | Yield (%) | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| MgFe2O4 nanoparticles | 200 min | 86 | Ethyl acetate/hexane | Reflux or mild heating | Catalyst easily separated magnetically |

This approach is notable for its green chemistry credentials and potential for scale-up.

Synthesis via Amidines and Chalcones

Another synthetic route involves the reaction of amidines with chalcones to form 4-Phenylpyrimidin-2-amine derivatives.

-

- Chalcones (α,β-unsaturated ketones) are reacted with amidines under controlled conditions, sometimes catalyzed by bases or metal catalysts.

- Yields reported are moderate (~45%) with purification by recrystallization.

Example :

-

- Allows structural diversity by varying chalcone substituents.

- Useful for photophysical and biological studies.

| Starting Materials | Catalyst/Base | Yield (%) | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| Chalcone + amidine | Base or metal catalyst | ~45 | Varies | Moderate | Several hours |

This method is valuable for synthesizing substituted derivatives for further functional studies.

Other Synthetic Approaches and Notes

Oxidative C–N Bond Formation : Base-facilitated oxidative coupling methods have been reported for pyrimidine synthesis, enabling polysubstituted derivatives.

Multicomponent Annulation : Copper-catalyzed [3+3] annulation of amidines with saturated ketones offers an alternative route to pyrimidine cores.

Mitsunobu Coupling : Used for functionalizing pyrimidine derivatives but less common for direct synthesis of 4-Phenylpyrimidin-2-amine.

Purification and Characterization : Products are typically purified by recrystallization or column chromatography using solvent systems such as ethyl acetate/hexane or methanol/methylene dichloride. Characterization includes melting point, IR, NMR (1H and 13C), and mass spectrometry.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to the corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

4-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has shown promise as a lead compound in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) and deubiquitinases

Mecanismo De Acción

The mechanism of action of 4-Phenylpyrimidin-2-amine involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-phenylpyrimidin-2-amine with three related compounds:

| Compound Name | Molecular Weight (g/mol) | logP | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|---|

| 4-Phenylpyrimidin-2-amine | 171.20 | 1.55 | Not reported | 160–161 |

| 4-(Pyridin-4-yl)pyrimidin-2-amine | 172.19 | 1.31 | 815.63 | 125.8 |

| 2-Fluoro-N,N-dimethylpyrimidin-5-amine | 141.15 | 0.91 | 3859.2 | Not reported |

| 2-Methyl-5-phenyl-1H-pyrrole | 157.21 | 2.73 | Not reported | Not reported |

Key Observations :

- Lipophilicity : 4-Phenylpyrimidin-2-amine (logP 1.55) is less lipophilic than 2-methyl-5-phenyl-1H-pyrrole (logP 2.73) but more so than 4-(pyridin-4-yl)pyrimidin-2-amine (logP 1.31). This suggests moderate membrane permeability for drug delivery .

- Water Solubility: The fluorinated derivative 2-fluoro-N,N-dimethylpyrimidin-5-amine exhibits significantly higher solubility (3859.2 mg/L), likely due to its polar fluorine and dimethylamino groups, whereas 4-phenylpyrimidin-2-amine’s solubility remains unquantified but is presumed lower due to aromatic stacking .

Actividad Biológica

4-Phenylpyrimidin-2-amine, a compound with the molecular formula , has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Inhibition of Kinases

4-Phenylpyrimidin-2-amine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. Molecular modeling studies indicate that these compounds can selectively target these kinases, potentially leading to reduced cancer cell proliferation by modulating cell cycle regulation .

Antiparasitic Activity

Research has demonstrated that 4-phenylpyrimidin-2-amine exhibits antitrypanosomal and antiplasmodial activities, making it a candidate for treating diseases such as sleeping sickness and malaria. The compound interferes with the life cycles of the parasites Trypanosoma brucei and Plasmodium falciparum by disrupting essential biochemical pathways .

Cellular Effects

The compound influences various cellular processes, including gene expression and cellular metabolism. For instance, it has shown potential in inhibiting the proliferation of certain cancer cells by interfering with signaling pathways that regulate cell growth .

Metabolic Pathways

4-Phenylpyrimidin-2-amine is involved in several metabolic pathways, inhibiting enzymes crucial for nucleotide biosynthesis. This inhibition can lead to decreased availability of nucleotides necessary for DNA and RNA synthesis, thereby affecting cell proliferation .

Table 1: Summary of Biological Activities

Case Study: GPR119 Agonism

A study evaluated novel derivatives of 4-amino-2-phenylpyrimidine as GPR119 agonists. One advanced analog demonstrated significant improvement in glucose tolerance in diabetic mice, indicating potential for diabetes management .

Case Study: EGFR Targeting

In another investigation, derivatives targeting the epidermal growth factor receptor (EGFR) showed enhanced anti-cancer activity. The study highlighted the compound's ability to induce early apoptotic cell death in cholangiocarcinoma cells when combined with existing therapies .

Q & A

Q. What are the common synthetic routes for 4-Phenylpyrimidin-2-amine, and how can reaction conditions be optimized for yield?

A typical synthesis involves condensation of (E)-1-arylprop-2-en-1-ones with guanidine derivatives. For example, refluxing (E)-1-(substituted phenyl)-3-arylprop-2-en-1-ones with guanidine nitrate in ethanol, followed by dropwise addition of lithium hydroxide in water, yields pyrimidin-2-amine derivatives . Optimization strategies include:

- Solvent selection : Ethanol is preferred due to its polarity and reflux temperature.

- Catalyst/base : LiOH enhances cyclization efficiency.

- Purification : Column chromatography with silica gel and ethyl acetate/petroleum ether (2:8) improves purity .

Yield improvements (up to 24%) are achieved by controlling the addition rate of the base and extending reflux duration to 4–6 hours .

Q. How is 4-Phenylpyrimidin-2-amine characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the pyrimidine ring protons resonate at δ 6.8–8.5 ppm, while aromatic protons appear as multiplet signals .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 245.9 [M+H]⁺ for brominated analogs) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structural parameters. Key metrics include R-factor (<0.04) and mean σ(C–C) bond length deviations (e.g., 0.003 Å) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in 4-Phenylpyrimidin-2-amine crystals inform its supramolecular assembly?

Hydrogen bonding governs molecular packing. Graph-set analysis (e.g., Etter’s formalism) identifies motifs like N–H···N interactions between pyrimidine amines and aromatic rings. For example:

- Dimer formation : N–H donors from the 2-amine group bond with pyrimidine N-acceptors, creating R₂²(8) motifs .

- Packing stability : These interactions stabilize crystal lattices, as seen in 4-Methyl-6-phenylpyrimidin-2-amine (space group P2₁/c) . Computational tools (e.g., Mercury CSD) validate these patterns for predictive crystal engineering.

Q. What methodologies resolve contradictions in spectral data during characterization of 4-Phenylpyrimidin-2-amine derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR shifts or elemental analysis) require:

- Cross-validation : Compare experimental ¹³C NMR with DFT-calculated shifts (software: Gaussian, ORCA).

- Elemental analysis : Verify %C/H/N within ±0.3% of theoretical values .

- Alternative techniques : Use SC-XRD to resolve ambiguous proton assignments, as demonstrated for 6-methyl-2-phenylpyrimidine derivatives .

Q. How are structure-activity relationships (SARs) of 4-Phenylpyrimidin-2-amine derivatives analyzed in drug discovery?

- In vitro assays : Test derivatives (e.g., CDK inhibitors) for IC₅₀ values using kinase activity assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., interactions with CDK2 ATP-binding pockets) .

- 3D-QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups enhance inhibitory potency) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.